molecular formula C10H9ClN2O2 B1619142 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 6946-01-6

5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1619142
CAS RN: 6946-01-6
M. Wt: 224.64 g/mol
InChI Key: CDAMVXKHZACAKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives exhibit unique reactivity patterns, making them useful in chemical synthesis. For instance, they react with Grignard reagents and organometallics like lithium dibutylcuprate to yield 1,2-addition products, as demonstrated in studies on similar compounds (Akeng'a & Read, 2005). This property is significant for creating new chemical entities, particularly in medicinal chemistry.

Antimicrobial and Antitubercular Activities

Research indicates that derivatives of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione demonstrate promising antimicrobial and antitubercular properties. A study synthesizing and evaluating analogues for their in vitro activities against Mycobacterium tuberculosis found compounds like 4-(2-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione to be highly effective, showing potent activity with minimal cytotoxicity (Samala et al., 2014). Such findings are crucial in the search for new therapeutic agents against tuberculosis.

Anti-cancer Potential

Studies have explored the anti-cancer potential of compounds related to 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione. For instance, certain derivatives were synthesized and screened for their in vitro anti-breast cancer activity, revealing cytotoxic effects against human breast adenocarcinoma cell lines (Uwabagira & Sarojini, 2019). Such research contributes to the development of new chemotherapeutic agents.

Serotonin Receptor and Transporter Affinity

The affinity towards serotonin receptors and transporters is another area of interest. Compounds derived from imidazolidine-2,4-diones, including those with chlorophenyl groups, have been investigated for their affinity towards serotonin receptors and transporters. Studies have identified compounds with potential antidepressant and anxiolytic activities, offering insights into the development of new psychiatric medications (Czopek et al., 2013).

Corrosion Inhibition

Derivatives of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione have been studied as corrosion inhibitors. Investigations involving thiazolidinedione derivatives have shown promising results in protecting mild steel against corrosion in hydrochloric acid solutions, highlighting their potential in industrial applications (Yadav et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions, or biological studies .

properties

IUPAC Name

5-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAMVXKHZACAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287857
Record name 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione

CAS RN

6946-01-6
Record name NSC52920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kurczab, W Ali, D Łażewska, M Kotańska… - Molecules, 2018 - mdpi.com
This study focuses on the design, synthesis, biological evaluation, and computer-aided structure-activity relationship (SAR) analysis for a novel group of aromatic triazine-…
Number of citations: 20 0-www-mdpi-com.brum.beds.ac.uk
W Ali - 2020 - publikationen.sulb.uni-saarland.de
Selenium and Biology have a unique relationship. Selenium is an element which exists in several amino acids, including selenocysteine and selenomethionine. It plays several vital …

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